molecular formula C21H22N2O4 B2667445 N-(2-ethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide CAS No. 888443-11-6

N-(2-ethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide

Cat. No.: B2667445
CAS No.: 888443-11-6
M. Wt: 366.417
InChI Key: XSLJVYVKZAATQB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxyphenylamine with isobutyryl chloride to form N-(2-ethoxyphenyl)isobutyramide. This intermediate is then subjected to cyclization with 2-hydroxybenzoyl chloride under basic conditions to yield the desired benzofuran derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as bromine or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst or alkylating agents under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-2-methoxybenzamide
  • N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(2-ethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(2-ethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide stands out due to its unique benzofuran core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to specific targets, and a broader spectrum of biological activities.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-4-26-17-12-8-6-10-15(17)22-21(25)19-18(23-20(24)13(2)3)14-9-5-7-11-16(14)27-19/h5-13H,4H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLJVYVKZAATQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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